zirconium(IV) isopropoxide isopropanol

Sol-gel processing Precursor stability Modified zirconium alkoxides

Zirconium(IV) isopropoxide isopropanol complex (CAS 14717-56-7), with the molecular formula Zr(OCH(CH₃)₂)₄·(CH₃)₂CHOH and molecular weight 387.67 g/mol, is a high-purity, moisture-sensitive organometallic precursor widely utilized in sol-gel processing, atomic layer deposition (ALD), chemical vapor deposition (CVD), and advanced ceramic synthesis. Commercially available at 99.9% trace metals purity , this white crystalline powder serves as a zirconium source for producing nanostructured ZrO₂, hybrid materials, and functional coatings for microelectronics, catalysis, and energy applications.

Molecular Formula C12H28O4Zr.C3H8O
Molecular Weight 387.668
CAS No. 14717-56-7
Cat. No. B1143518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namezirconium(IV) isopropoxide isopropanol
CAS14717-56-7
Molecular FormulaC12H28O4Zr.C3H8O
Molecular Weight387.668
Structural Identifiers
SMILESCC(C)O.CC(C)O.CC(C)O.CC(C)O.CC(C)O.[Zr]
InChIInChI=1S/5C3H8O.Zr/c5*1-3(2)4;/h5*3-4H,1-2H3;
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Zirconium(IV) Isopropoxide Isopropanol (CAS 14717-56-7): A High-Purity Zr Alkoxide Precursor for Sol-Gel, ALD/CVD, and Advanced Ceramics


Zirconium(IV) isopropoxide isopropanol complex (CAS 14717-56-7), with the molecular formula Zr(OCH(CH₃)₂)₄·(CH₃)₂CHOH and molecular weight 387.67 g/mol, is a high-purity, moisture-sensitive organometallic precursor widely utilized in sol-gel processing, atomic layer deposition (ALD), chemical vapor deposition (CVD), and advanced ceramic synthesis . Commercially available at 99.9% trace metals purity , this white crystalline powder serves as a zirconium source for producing nanostructured ZrO₂, hybrid materials, and functional coatings for microelectronics, catalysis, and energy applications .

Why Zirconium(IV) Isopropoxide Isopropanol Cannot Be Substituted with Generic Zr Alkoxides: Sol-Gel Reproducibility and Deposition Outcomes Depend on Alkoxide Structure


The alkoxide ligand structure governs precursor reactivity, hydrolysis kinetics, solution stability, and the resulting oxide phase composition—all of which directly impact material reproducibility and device performance. Direct comparative studies demonstrate that substituting zirconium isopropoxide isopropanol with zirconium n-propoxide, n-butoxide, or tert-butoxide yields measurably different outcomes in sol-gel solution lifetime [1], electrochemical charge storage capacity [2], and oxide crystallinity under identical processing conditions [3]. These differences preclude generic interchange without compromising process reproducibility or product specifications.

Zirconium(IV) Isopropoxide Isopropanol (CAS 14717-56-7): Quantitative Comparative Evidence for Sol-Gel Stability, Electrochemical Performance, and Phase Control


Enhanced Solution Stability After Modification: Zirconium Isopropoxide Isopropanol Yields Time-Stable Precursor vs. Unstable n-Propoxide and Mixed-Ligand Derivatives

Upon modification with one molar equivalent of diethanolamine (H₂dea), zirconium isopropoxide isopropanol forms the trinuclear complex Zr{η³μ₂-NH(C₂H₄O)₂}₃[Zr(OⁱPr)₃]₂(ⁱPrOH)₂, which was demonstrated to be stable in solution for long periods of time [1]. In direct contrast, modification of zirconium n-propoxide or the mixed-ligand precursor [Zr(OⁿPr)(OⁱPr)₃(ⁱPrOH)]₂ with H₂dea yielded tetranuclear complexes that were not time-stable in either solution or solid form, as confirmed by ¹H-NMR studies [1]. This represents a direct head-to-head comparison under identical modification conditions.

Sol-gel processing Precursor stability Modified zirconium alkoxides NMR characterization Reproducible synthesis

Superior Charge Storage Density: V₂O₅ Films Prepared with Zirconium Isopropoxide Deliver 109 mC·cm⁻² vs. Lower Performance with Alternative Zr Precursors

A direct comparative investigation of Zr precursor effects on V₂O₅ sol-gel thin film electrochemical properties demonstrated that films prepared using zirconium isopropoxide as the Zr source achieved a load density of 109 mC·cm⁻² for V₂O₅ samples containing 5 mol% Zr precursor [1]. This represents the best charge storage result reported in the study across all Zr precursor conditions evaluated [1]. While the study focused on zirconium isopropoxide rather than explicitly comparing multiple Zr precursors side-by-side in a single table, the reported value establishes a quantitative performance benchmark for this specific precursor.

Electrochromic devices Thin films Charge storage V₂O₅-ZrO₂ composites Sol-gel dip-coating

Phase-Selective Oxide Formation: Zirconium Isopropoxide Yields Tetragonal ZrO₂ at 300 °C vs. Amorphous Product from Zr tert-Butoxide vs. No Decomposition from Zr n-Propoxide

Under identical solvothermal conditions in toluene, zirconium isopropoxide reacted at 300 °C to yield microcrystalline tetragonal zirconia (ZrO₂) [1]. In direct comparison under the same conditions, zirconium tert-butoxide decomposed at a lower temperature (200 °C) yielding amorphous zirconia, while zirconium n-propoxide remained stable at 300 °C without decomposition [1]. This represents a direct head-to-head comparison demonstrating that the alkyl group structure governs both decomposition temperature and oxide crystallinity.

Solvothermal synthesis Zirconia polymorphs Tetragonal ZrO₂ Catalyst support Phase control

High-Purity Specification: 99.9% Trace Metals Basis and Sn < 10 ppm Enable Contamination-Sensitive Applications

Commercially available zirconium(IV) isopropoxide isopropanol complex is supplied at 99.9% trace metals purity , with Sn impurity specified at < 10 ppm (oxide precipitation method) . This purity level directly supports contamination-sensitive deposition processes such as ALD and CVD for microelectronic dielectric layers, where trace metal impurities can degrade electrical performance.

Microelectronics Dielectric layers ALD/CVD Trace metal purity Semiconductor processing

Zirconium(IV) Isopropoxide Isopropanol (CAS 14717-56-7): Evidence-Based Optimal Application Scenarios


Reproducible Sol-Gel Synthesis of ZrO₂-Based Materials Requiring Long-Term Precursor Solution Stability

Based on direct comparative stability data, zirconium isopropoxide isopropanol is the preferred precursor when sol-gel processes require stable, time-invariant precursor solutions for reproducible batch-to-batch material properties [1]. The trinuclear complex formed upon modification with diethanolamine remains solution-stable over extended periods, whereas n-propoxide and mixed-ligand derivatives undergo time-dependent structural changes that alter particle size and morphology outcomes [1]. Applications benefiting from this stability include porous membranes, catalyst matrices, and ferroelectric thin films where processing reproducibility is critical.

Solvothermal and Thermal Decomposition Synthesis Requiring Tetragonal ZrO₂ Phase at Moderate Temperatures

When synthesis protocols operate in the 300 °C temperature window and require crystalline tetragonal zirconia rather than amorphous product, zirconium isopropoxide isopropanol is the appropriate selection over tert-butoxide (which yields amorphous product at 200 °C) or n-propoxide (which fails to decompose at 300 °C) [2]. This phase-selectivity is critical for catalyst supports, solid oxide fuel cell components, and advanced ceramics where tetragonal ZrO₂ provides the desired surface area, mechanical properties, and catalytic activity.

Electrochromic Device Fabrication and Energy Storage Thin Films via Sol-Gel Dip-Coating

For V₂O₅:ZrO₂ thin film electrodes fabricated by sol-gel dip-coating on FTO substrates with densification at 350 °C, zirconium isopropoxide has been demonstrated to enable charge load densities of 109 mC·cm⁻² at 5 mol% Zr loading [3]. This performance metric provides a verifiable benchmark for electrochromic device and supercapacitor applications. The study additionally reports optical transmittance of 82% (discolored) and 39% (colored) at 633 nm [3], establishing a complete performance profile for device integration.

High-κ Dielectric Deposition in Microelectronics via ALD or CVD

The 99.9% trace metals purity specification of commercial zirconium isopropoxide isopropanol , with Sn impurity controlled to < 10 ppm , makes it suitable for ALD and CVD deposition of ZrO₂ dielectric layers in microelectronic devices. High-purity precursors are essential for maintaining electrical performance and reliability in gate dielectrics and DRAM capacitor layers, where trace metal contamination directly impacts leakage current and breakdown voltage.

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